molecular formula C22H19N3O4S B1675265 LP-261 CAS No. 915412-67-8

LP-261

Katalognummer B1675265
CAS-Nummer: 915412-67-8
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: YUVDELGTFILMBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LP-261 is a potent and orally active anti-mitotic agent . It shows an inhibition of in vitro tubulin polymerization with an EC50 of 3.2 μM . LP-261 inhibits the growth of a human non-small-cell lung tumor (NCI-H522) in vivo and can be used for cancer research .


Molecular Structure Analysis

The molecular formula of LP-261 is C22H19N3O4S . It has a molecular weight of 421.47 . The InChIKey of LP-261 is YUVDELGTFILMBB-UHFFFAOYSA-N .


Chemical Reactions Analysis

LP-261 binds at the colchicine site on tubulin, inducing G2/M arrest . It has demonstrated broad activity in pre-clinical tumor models .


Physical And Chemical Properties Analysis

LP-261 is a solid substance . It has a solubility of 33.33 mg/mL in DMSO . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .

Wissenschaftliche Forschungsanwendungen

Antiangiogenic and Antitumor Activity

LP-261 is a novel anticancer agent with significant applications in antiangiogenic and antitumor activities. It targets tubulin, inducing G2/M arrest, and demonstrates potent inhibition of angiogenesis. This efficacy has been established through various experiments including in vitro and ex vivo assays, as well as multiple mouse xenograft studies. LP-261 exhibits high oral bioavailability and effectively inhibits tumor growth in models like colon adenocarcinoma and prostate cancer. Its combination with bevacizumab has shown improved tumor inhibition, highlighting its potential as a part of combination therapy in cancer treatment (Gardner et al., 2012).

Wirkmechanismus

LP-261 is a tubulin targeting anticancer agent, believed to bind at the colchicine site, inducing G2/M arrest . It is unlike natural product anti-tubulins (e.g., taxanes) in that it is not a P-gp substrate and inhibits endothelial cell function and angiogenesis more potently than it does tumor cell proliferation .

Zukünftige Richtungen

LP-261 has shown promising results in phase 1 studies . It has demonstrated broad activity, as a single agent and in combination, in pre-clinical tumor models . Future development plans for LP-261 include both single agent and combination regimens .

Eigenschaften

IUPAC Name

N-[3-(1H-indol-4-yl)-5-(2-methoxypyridine-4-carbonyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-29-21-13-14(6-8-24-21)22(26)16-10-15(11-17(12-16)25-30(2,27)28)18-4-3-5-20-19(18)7-9-23-20/h3-13,23,25H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVDELGTFILMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)C3=C4C=CNC4=CC=C3)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LP-261

CAS RN

915412-67-8
Record name LP-261
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915412678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LP-261
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O547O19Z01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LP-261
Reactant of Route 2
LP-261
Reactant of Route 3
Reactant of Route 3
LP-261
Reactant of Route 4
Reactant of Route 4
LP-261
Reactant of Route 5
Reactant of Route 5
LP-261
Reactant of Route 6
LP-261

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.